![molecular formula C11H15N3O4 B3019512 2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid CAS No. 2193060-72-7](/img/structure/B3019512.png)
2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
“2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds involving the Boc group has been well-documented . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid ionic liquids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Molecular Structure Analysis
The molecular structure of “2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid” involves a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Chemical Reactions Analysis
The Boc group can be removed by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Scientific Research Applications
Peptide Synthesis and Photoactive Peptides
The incorporation of photo-controllable amino acids into peptide backbones is an ongoing challenge in the quest for smart drugs and light-sensitive supramolecular systems . The diarylethene (DAE) family moiety, including the DAE molecular photoswitch, has drawn considerable attention. DAEs exhibit thermally irreversible photochromic behavior, making them ideal for designing photoactive peptides. Researchers have explored the synthesis of DAE Boc-amino acid, which could enhance diversity in designing routes to photoactive peptides.
Solid-Phase Peptide Synthesis (SPPS) Using Boc Strategy
The tert-butyl (Boc) protecting group plays a crucial role in solid-phase peptide synthesis. Researchers have employed Boc strategy to synthesize peptides efficiently, allowing for stepwise assembly of amino acids on a solid support .
Racemic Synthesis and TLC Analysis
The compound has been synthesized racemically, and thin-layer chromatography (TLC) analyses have been performed to assess its purity. TLC plates coated with silica gel were used, and spots were visualized under UV light or by exposure to vaporized iodine .
Amino Acid Ionic Liquids and Their Synthesis
The tert-butyloxycarbonyl-protected amino acid ionic liquids have been investigated. A proposed mechanism involves the reaction of imidazolium ionic liquid with the compound, leading to acyloxyphosphonium formation. These ionic liquids have potential applications in various fields .
Safety and Hazards
Future Directions
The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been studied, and it was found that the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests potential future directions in the field of peptide synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group for further reactions .
Biochemical Pathways
The Boc group is often used to protect amino acids during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
For instance, Boc groups can increase the lipophilicity of a compound, potentially affecting its absorption and distribution .
Result of Action
Given its potential role in peptide synthesis, it may influence the formation of specific peptides, which could have various downstream effects depending on the nature of these peptides .
Action Environment
Environmental factors such as pH and temperature can significantly influence the action of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, certain reactions involving this compound may require specific temperatures for optimal efficiency .
properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-6-7(8(15)16)5-12-9(13-6)14-10(17)18-11(2,3)4/h5H,1-4H3,(H,15,16)(H,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGLMLSMFAYKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-4-methylpyrimidine-5-carboxylic acid |
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